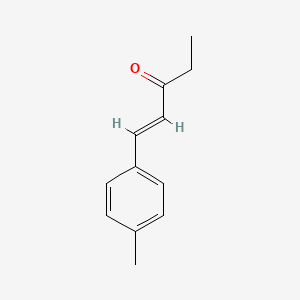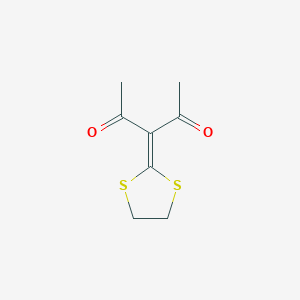![molecular formula C17H12N2O6 B14153540 Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate CAS No. 392739-42-3](/img/structure/B14153540.png)
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a nitro group, a chromen-4-yl moiety, and a benzoate ester group, which contribute to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate typically involves the reaction of 3-nitro-2-oxochromene with 4-aminobenzoic acid methyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-4-yl moiety can undergo reduction reactions to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced chromen-4-yl derivatives.
Substitution: Formation of 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoic acid.
Applications De Recherche Scientifique
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group and chromen-4-yl moiety play crucial roles in its biological activity. For example, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
- Benzofuran and benzoxazol derivatives
Uniqueness
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
392739-42-3 |
|---|---|
Formule moléculaire |
C17H12N2O6 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(20)10-6-8-11(9-7-10)18-14-12-4-2-3-5-13(12)25-17(21)15(14)19(22)23/h2-9,18H,1H3 |
Clé InChI |
XLMDFJXHPHCVKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Solubilité |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
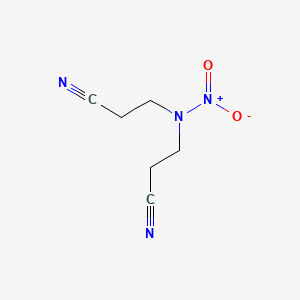
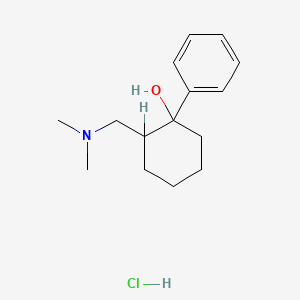
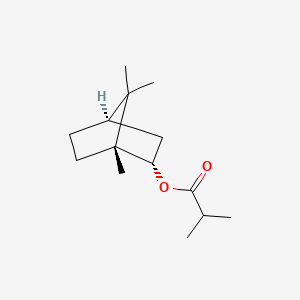
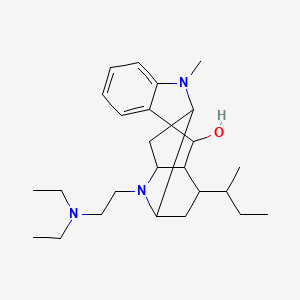
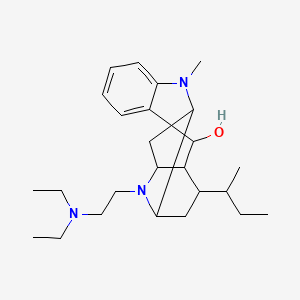
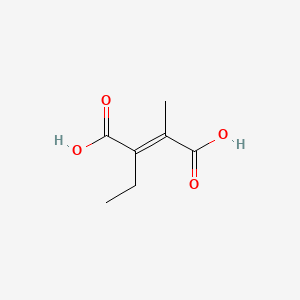
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
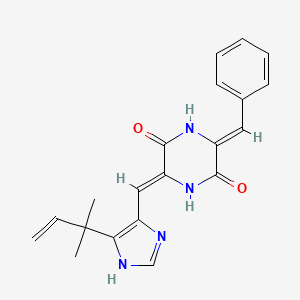
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

